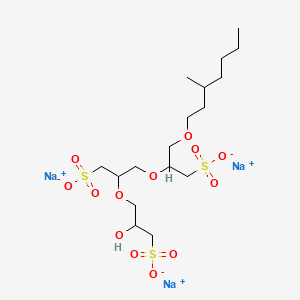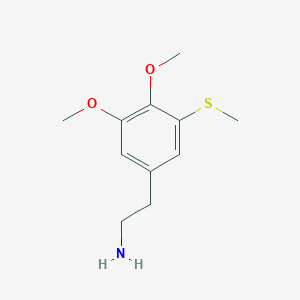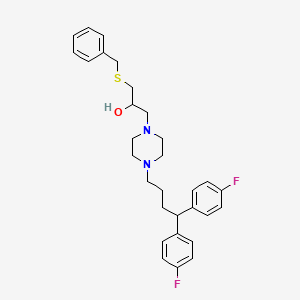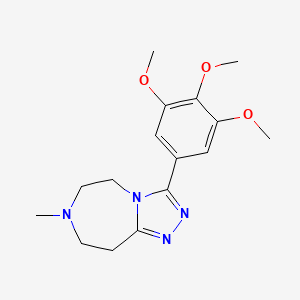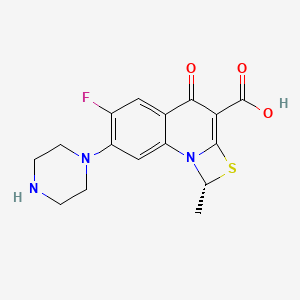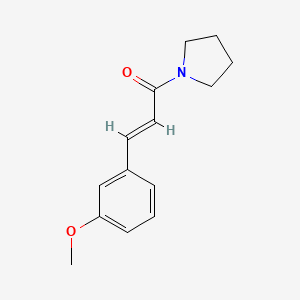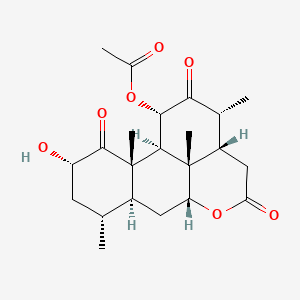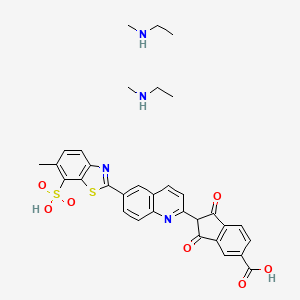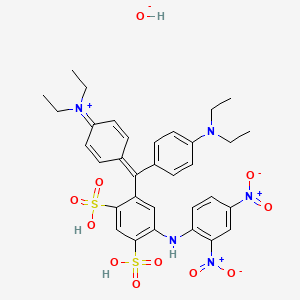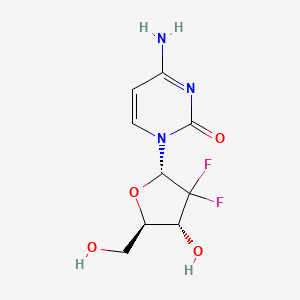
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a tetrahydrobenzocycloheptene core. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate typically involves multiple steps. One common method includes the condensation of 4-phenylpiperazine with a suitable aldehyde or ketone to form the intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired tetrahydrobenzocycloheptene structure. The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and receptor activation, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic properties.
Uniqueness
2-(4-Phenylpiperazinomethyl)-6,7,8,9-tetrahydro-5H-benzocycloheptene maleate stands out due to its unique tetrahydrobenzocycloheptene core, which imparts distinct chemical and biological properties. Its ability to form stable maleate salts further enhances its applicability in various research fields.
Propriétés
Numéro CAS |
55037-63-3 |
|---|---|
Formule moléculaire |
C26H32N2O4 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-phenyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C22H28N2.C4H4O4/c1-3-7-20-12-11-19(17-21(20)8-4-1)18-23-13-15-24(16-14-23)22-9-5-2-6-10-22;5-3(6)1-2-4(7)8/h2,5-6,9-12,17H,1,3-4,7-8,13-16,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
CXXDSYNNAXRPQA-WLHGVMLRSA-N |
SMILES isomérique |
C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC2=C(CC1)C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


